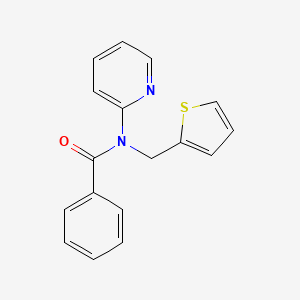
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of fluorinated phenyl, oxadiazole, and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Synthesis of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide.
Coupling of the fluorinated phenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-fluorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The presence of both fluorinated and methylated phenyl groups in 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide distinguishes it from similar compounds. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H13FN4O3 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13FN4O3/c1-11-7-8-13(9-14(11)20)16-10-15(22-26-16)19(25)21-18-17(23-27-24-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,24,25) |
InChI-Schlüssel |
HBXDSIOXBZDXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339374.png)
![2-(4-ethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339384.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11339388.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide](/img/structure/B11339397.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B11339406.png)
![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11339409.png)
![N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11339412.png)
![N-(biphenyl-2-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339415.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339421.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B11339438.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11339439.png)
